molecular formula C15H17NO3S B6718169 N-[(1R)-1-(3-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide

N-[(1R)-1-(3-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B6718169
M. Wt: 291.4 g/mol
InChI Key: RYBXYJVPFWMYEB-GFCCVEGCSA-N
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Description

N-[(1R)-1-(3-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide is an organic compound with a complex structure that includes a hydroxyphenyl group, an ethyl chain, and a methylbenzenesulfonamide moiety

Properties

IUPAC Name

N-[(1R)-1-(3-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-11-6-8-15(9-7-11)20(18,19)16-12(2)13-4-3-5-14(17)10-13/h3-10,12,16-17H,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBXYJVPFWMYEB-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(3-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide typically involves the reaction of 3-hydroxyacetophenone with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(3-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 3-hydroxyacetophenone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[(1R)-1-(3-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(3-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonamide moiety can interact with other functional groups, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R)-1-(4-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide
  • N-[(1R)-1-(3-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide
  • N-[(1R)-1-(3-hydroxyphenyl)ethyl]-4-ethylbenzenesulfonamide

Uniqueness

N-[(1R)-1-(3-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide is unique due to the specific positioning of the hydroxy group on the phenyl ring and the presence of the methyl group on the benzenesulfonamide moiety. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

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